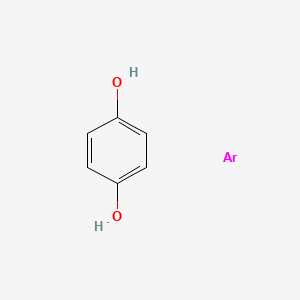

Argon;benzene-1,4-diol

Description

BenchChem offers high-quality Argon;benzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Argon;benzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

569685-89-8 |

|---|---|

Molecular Formula |

C6H6ArO2 |

Molecular Weight |

150.0 g/mol |

IUPAC Name |

argon;benzene-1,4-diol |

InChI |

InChI=1S/C6H6O2.Ar/c7-5-1-2-6(8)4-3-5;/h1-4,7-8H; |

InChI Key |

IFBQWQUBSCHQNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)O.[Ar] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of the Argon-Benzene-1,4-diol Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Argon-benzene-1,4-diol (Ar-hydroquinone) complex serves as a model system for studying weak non-covalent interactions, which are fundamental to molecular recognition, conformational stability, and the binding of ligands to biological macromolecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this transient, weakly bound van der Waals complex. The synthesis is achieved through the technique of matrix isolation, where hydroquinone molecules are co-deposited with an excess of argon gas onto a cryogenic surface. Characterization is primarily accomplished through a combination of advanced spectroscopic methods and computational chemistry. This document details the experimental protocols for these techniques and presents the key quantitative data in a structured format to facilitate understanding and further research.

Introduction

Benzene-1,4-diol, commonly known as hydroquinone, is an aromatic organic compound with two hydroxyl groups. Its interaction with the inert argon atom is governed by weak van der Waals forces. The resulting complex is not a stable, isolable compound in the conventional sense but rather a transient species that can be generated and studied under specific, controlled conditions. The study of such complexes provides valuable insights into the nature of π-systems and hydrogen bonding in the absence of a solvent, offering a simplified model for more complex biological and chemical systems.

The hydroquinone-argon complex has been the subject of both theoretical and experimental investigations, revealing the existence of different conformers based on the orientation of the hydroxyl groups (cis and trans) and the nature of the argon binding (π-bonded vs. hydrogen-bonded).[1]

Synthesis via Matrix Isolation

The primary method for synthesizing the Argon-hydroquinone complex for spectroscopic analysis is matrix isolation. This technique involves trapping individual hydroquinone molecules within a solid, inert matrix of argon at very low temperatures. This isolation prevents aggregation of the hydroquinone molecules and allows for the study of the 1:1 complex with argon.

Experimental Protocol: Matrix Isolation

A successful matrix isolation experiment for the synthesis of the Ar-hydroquinone complex requires careful control over several parameters:

-

High Vacuum: The entire apparatus must be maintained under high vacuum (typically < 1 x 10⁻⁶ torr) to prevent contamination from atmospheric gases.

-

Cryogenic Temperatures: A cryostat, usually employing a closed-cycle helium refrigerator, is used to cool a spectroscopic window (e.g., CsI for infrared or sapphire for UV-Vis) to temperatures in the range of 10-20 K.

-

Sample Sublimation: Solid hydroquinone is placed in a heated effusion cell. To generate sufficient vapor pressure for deposition, the hydroquinone is heated. A temperature of approximately 130°C has been successfully used.[2] The sublimation temperature can be optimized in the range of 110-170°C.[3]

-

Gas Co-deposition: A gaseous mixture of hydroquinone and a large excess of argon is co-deposited onto the cold window. A typical argon to hydroquinone ratio is on the order of 1000:1 to ensure proper isolation.

-

Deposition Rate: The rate of deposition is controlled to ensure the formation of a clear, glassy matrix. A slow and controlled deposition over several hours is typical.

-

Annealing: After deposition, the matrix can be annealed by warming it to a slightly higher temperature (e.g., 30-35 K) and then re-cooling. This process can promote the formation of the desired 1:1 complexes and reduce the presence of multiple trapping sites.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the Argon-hydroquinone complex via matrix isolation.

Caption: Experimental workflow for the synthesis of the Ar-hydroquinone complex.

Characterization Techniques

A combination of spectroscopic techniques and computational chemistry is employed to characterize the structure, bonding, and energetics of the Argon-hydroquinone complex.

Computational Chemistry

Theoretical calculations are indispensable for predicting the stable geometries, binding energies, and vibrational frequencies of the different conformers of the Ar-hydroquinone complex. These predictions are then compared with experimental data for definitive assignments.

Methodology:

-

Ab initio Calculations: Methods such as Møller-Plesset perturbation theory (MP2) are commonly used to account for electron correlation, which is crucial for describing weak van der Waals interactions.

-

Density Functional Theory (DFT): DFT methods, particularly with dispersion corrections, can also provide reliable results for the geometry and vibrational frequencies.

-

Basis Sets: Pople-style basis sets with diffuse and polarization functions, such as 6-31+G*, are often employed for these calculations.[1]

The calculations predict the existence of at least two main types of structures: a π-bonded complex where the argon atom is located above the aromatic ring, and a weaker, hydrogen-bonded structure where the argon interacts with one of the hydroxyl groups. For each of these, both cis and trans conformers of hydroquinone are considered.

Spectroscopic Characterization

REMPI is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of jet-cooled molecules and complexes.

Experimental Protocol:

-

Molecular Beam Generation: A supersonic jet of the Ar-hydroquinone complex is generated by expanding a mixture of argon saturated with hydroquinone vapor through a pulsed nozzle into a vacuum chamber.

-

Laser Ionization: The complexes are then ionized by a two-photon process using tunable lasers. The first photon excites the complex to a specific rovibronic level in an excited electronic state, and the second photon ionizes it.

-

Mass-Selective Detection: The resulting ions are detected by a time-of-flight mass spectrometer, which allows for mass-selective recording of the spectra.

This technique is used to distinguish between different conformers or isomers present in the molecular beam.

Experimental Protocol:

-

Pump Laser: A "pump" laser is tuned to a specific vibronic transition of one conformer, depleting its ground state population.

-

Probe Laser: A "probe" laser is then scanned to record the REMPI spectrum. The transitions originating from the conformer targeted by the pump laser will be absent or reduced in intensity, allowing for unambiguous spectral assignment.

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the hydroquinone molecule and how they are perturbed upon complexation with argon.

Experimental Protocol:

-

Matrix Preparation: An argon matrix containing isolated hydroquinone molecules and Ar-hydroquinone complexes is prepared as described in Section 2.1.

-

Spectral Acquisition: An infrared spectrum of the matrix is recorded.

-

Data Analysis: The vibrational frequencies of the complex are identified by their appearance in the matrix spectrum and their shifts relative to the frequencies of the hydroquinone monomer. Comparison with computationally predicted frequencies is crucial for assigning the observed bands.

UV-Vis spectroscopy provides information about the electronic transitions of the hydroquinone molecule and the complex.

Experimental Protocol:

-

Matrix Preparation: A matrix is prepared on a UV-transparent window (e.g., sapphire).

-

Spectral Acquisition: The absorption spectrum of the matrix is recorded in the UV-Vis range.

-

Data Analysis: The absorption maxima of the complex are compared to those of the hydroquinone monomer to determine the effect of complexation on the electronic structure.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of the Argon-hydroquinone complex.

Table 1: REMPI Spectral Data for the Ar-Hydroquinone Complex

| Transition | Frequency (cm⁻¹) | Assignment |

| Band Origin (trans) | 32286 | 0-0 transition |

| Vibrational Band | 32509 | +223 cm⁻¹ |

| Vibrational Band | 32670 | +384 cm⁻¹ |

| Vibrational Band | 32733 | +447 cm⁻¹ |

| Band Origin (cis) | 32420 | 0-0 transition |

| Vibrational Band | 32643 | +223 cm⁻¹ |

| Vibrational Band | 32804 | +384 cm⁻¹ |

| Vibrational Band | 32867 | +447 cm⁻¹ |

| Data extracted from "Theoretical and experimental studies on the hydroquinone–argon 1:1 complex: A blueshifted O–H–Ar bond".[1] |

Table 2: Calculated Structural Parameters for Ar-Hydroquinone Conformers (MP2/6-31+G)*

| Conformer | Structure Type | Ar-Ring Center Distance (Å) | Ar-H Distance (Å) | O-H Bond Length (Å) |

| trans-HQ-Ar | π-bonded | 3.45 | - | 0.966 |

| cis-HQ-Ar | π-bonded | 3.46 | - | 0.966 |

| trans-HQ-Ar | H-bonded | - | 2.76 | 0.967 |

| cis-HQ-Ar | H-bonded | - | 2.75 | 0.967 |

| Data extracted from "Theoretical and experimental studies on the hydroquinone–argon 1:1 complex: A blueshifted O–H–Ar bond".[1] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the different conformers of the hydroquinone-argon complex and the spectroscopic techniques used for their identification.

Caption: Relationship between conformers and characterization methods.

Conclusion

The synthesis and characterization of the Argon-benzene-1,4-diol complex provide a powerful platform for investigating the subtleties of non-covalent interactions. The combination of matrix isolation techniques with advanced spectroscopic methods and high-level computational chemistry allows for a detailed understanding of the structure and energetics of this weakly bound species. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists in the fields of physical chemistry, chemical physics, and drug development to further explore the role of such fundamental interactions in more complex systems.

References

Spectroscopic Properties of the Ar-Hydroquinone van der Waals Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of weakly bound van der Waals (vdW) complexes provides fundamental insights into intermolecular forces, which are crucial in various chemical and biological processes, including molecular recognition and drug-receptor interactions. The argon-hydroquinone (Ar-HQ) complex serves as a prototypical system for investigating the delicate interplay of forces between a noble gas atom and an aromatic molecule with hydrogen-bonding capabilities. This technical guide provides a comprehensive overview of the spectroscopic properties of the Ar-HQ complex, consolidating experimental and theoretical findings to offer a detailed understanding of its structure, energetics, and dynamics.

Molecular Structure and Energetics

The Ar-hydroquinone complex has been shown to exist in two primary isomeric forms, corresponding to the cis and trans conformers of the hydroquinone monomer. In both cases, the argon atom is located above the plane of the aromatic ring, forming a π-bonded van der Waals complex.[1] Theoretical calculations have been instrumental in determining the equilibrium geometries and binding energies of these conformers.

Conformational Isomers

-

Trans-Ar-Hydroquinone: In this conformer, the hydroxyl groups of hydroquinone are oriented in opposite directions. This is the lower energy conformer of the bare hydroquinone molecule.

-

Cis-Ar-Hydroquinone: Here, the hydroxyl groups are oriented in the same direction.

Structural Parameters

Ab initio calculations at the MP2/6-31+G* level have provided detailed structural parameters for the π-bonded conformers.[1] The argon atom is situated above the benzene ring, slightly displaced from the center. The key structural parameters are summarized in the table below.

| Parameter | trans-Ar-HQ (π-bonded) | cis-Ar-HQ (π-bonded) |

| Binding Energy (cm⁻¹) | 368.5 | 374.9 |

| Ar to Ring Center Distance (Å) | 3.46 | 3.45 |

| Ar Displacement from Center (Å) | 0.12 | 0.13 |

| Angle of Ar to Ring Plane (°) | ~90 | ~90 |

Table 1: Calculated structural parameters and binding energies for the π-bonded conformers of the Ar-hydroquinone complex. Data sourced from Meenakshi et al. (2003).[1]

Spectroscopic Investigations

The primary experimental technique used to probe the spectroscopic properties of the Ar-hydroquinone complex is Resonantly Enhanced Multiphoton Ionization (REMPI) spectroscopy coupled with a supersonic jet expansion.

Rotational Spectroscopy

To date, no high-resolution microwave or rotational spectroscopy studies have been reported for the Ar-hydroquinone complex. Such studies would be invaluable for providing precise experimental rotational constants, which would allow for a definitive determination of the complex's structure and a direct comparison with theoretical calculations. Based on the ab initio structures, the following rotational constants have been calculated:

| Rotational Constant | trans-Ar-HQ (Calculated) | cis-Ar-HQ (Calculated) |

| A (MHz) | 1850 | 1860 |

| B (MHz) | 850 | 855 |

| C (MHz) | 750 | 755 |

Table 2: Calculated rotational constants for the π-bonded conformers of the Ar-hydroquinone complex. These values are derived from the theoretical structures provided by Meenakshi et al. (2003) and serve as predictions for future experimental work.

Vibrational Spectroscopy

The vibrational spectroscopy of the Ar-hydroquinone complex is characterized by both intramolecular modes of the hydroquinone monomer and intermolecular modes arising from the vdW interaction.

The high-frequency intramolecular vibrations of the hydroquinone moiety are only slightly perturbed upon complexation with argon. The table below presents a selection of the calculated harmonic vibrational frequencies for the ground electronic state (S₀) of the trans-Ar-hydroquinone complex, alongside the experimental frequencies for the bare hydroquinone monomer for comparison.

| Vibrational Mode | Hydroquinone Monomer (Experimental, cm⁻¹) | trans-Ar-HQ (Calculated, cm⁻¹) | Description |

| ν(O-H) | 3657 | 3655 | O-H stretch |

| ν(C-H) | 3050 | 3048 | Aromatic C-H stretch |

| ν(C=C) | 1610 | 1608 | Aromatic C=C stretch |

| δ(O-H) | 1250 | 1248 | O-H in-plane bend |

| Ring Breathing | 834 | 832 | Ring breathing mode |

Table 3: Comparison of selected intramolecular vibrational frequencies for bare hydroquinone and the calculated frequencies for the trans-Ar-hydroquinone complex.

The low-frequency intermolecular vibrations are characteristic of the vdW bond. These modes correspond to the stretching and bending motions of the argon atom relative to the hydroquinone plane.

| Vibrational Mode | trans-Ar-HQ (Calculated, cm⁻¹) | cis-Ar-HQ (Calculated, cm⁻¹) | Description |

| νₓ | 35 | 36 | Bending mode (x-axis) |

| νᵧ | 42 | 43 | Bending mode (y-axis) |

| νz | 25 | 26 | Stretching mode (z-axis) |

Table 4: Calculated low-frequency intermolecular vibrational modes for the π-bonded conformers of the Ar-hydroquinone complex.

Electronic Spectroscopy

The S₁ ← S₀ electronic transition of the Ar-hydroquinone complex has been investigated using two-color REMPI spectroscopy. The spectrum reveals sharp vibronic features corresponding to the electronic origins of the cis and trans conformers, as well as progressions in the low-frequency vdW vibrational modes. The origin bands for the trans and cis conformers of the complex are red-shifted by 26 cm⁻¹ and 25 cm⁻¹, respectively, relative to the corresponding monomer origins.[1] This red-shift is indicative of a stronger vdW interaction in the electronically excited state.

The REMPI spectrum is unusually extensive, with observable features up to ~1250 cm⁻¹ above the origin, suggesting a high stability of the complex in the S₁ state.[1]

Experimental Protocols

Resonantly Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI is a highly sensitive and selective technique for studying the spectroscopy of jet-cooled molecules and complexes.

Methodology:

-

Sample Preparation: Solid hydroquinone is heated to generate sufficient vapor pressure.

-

Supersonic Expansion: The hydroquinone vapor is seeded into a carrier gas, typically a mixture of argon in helium, at a stagnation pressure of ~1 atm. This gas mixture is expanded through a pulsed nozzle (e.g., 100 µm orifice) into a high-vacuum chamber. The adiabatic expansion results in significant cooling of the internal degrees of freedom of the molecules and the formation of Ar-hydroquinone complexes.

-

Laser Excitation and Ionization: The skimmed molecular beam is crossed by two time-delayed laser beams.

-

The pump laser, a tunable UV laser, is scanned through the S₁ ← S₀ electronic transition of the complex. When the laser frequency is resonant with a vibronic transition, the complex is excited to the S₁ state.

-

The probe laser, typically a fixed-frequency UV laser, has sufficient energy to ionize the electronically excited complex.

-

-

Mass-Selective Detection: The resulting ions are extracted by a pulsed electric field into a time-of-flight (TOF) mass spectrometer. The ions are separated based on their mass-to-charge ratio and detected by a microchannel plate detector.

-

Spectrum Generation: The ion signal at the mass of the Ar-hydroquinone complex (150 amu) is recorded as a function of the pump laser wavelength, generating the REMPI spectrum.

Hole-Burning Spectroscopy

Hole-burning spectroscopy is employed to differentiate between the spectral features arising from different conformers of the complex present in the supersonic expansion.

Methodology:

-

Pump Laser ("Burn" Laser): A fixed-frequency pump laser is tuned to a specific vibronic transition of one of the conformers. This laser is fired upstream in the molecular beam, exciting and depleting the ground state population of that specific conformer.

-

Probe Laser: A second, tunable probe laser is fired downstream and is used to record the REMPI spectrum as described above.

-

Spectral Analysis: When the probe laser is scanned, the transitions originating from the ground state of the "burned" conformer will be absent or significantly reduced in intensity, creating a "hole" in the spectrum. This allows for the unambiguous assignment of spectral features to each conformer.

Visualizations

Conclusion

The Ar-hydroquinone complex represents a fascinating case study in the realm of non-covalent interactions. Spectroscopic and computational studies have revealed the existence of stable π-bonded structures for both cis and trans conformers. While REMPI spectroscopy has provided valuable information about the electronically excited state, a significant opportunity remains for high-resolution rotational spectroscopy to precisely determine the ground-state structures and for detailed vibrational spectroscopy to fully characterize the intermolecular potential energy surface. Such future investigations will undoubtedly provide a more complete picture of the subtle forces that govern the structure and dynamics of this important model system, with implications for understanding more complex molecular assemblies.

References

A Technical Guide to the Computational Investigation of the Argon-Benzene-1,4-diol van der Waals Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies required to study the non-covalent interaction between argon (Ar) and benzene-1,4-diol (hydroquinone). Given the increasing importance of understanding weak interactions in biological systems and materials science, this document outlines the key principles, experimental protocols, and data presentation standards for a rigorous computational analysis of this archetypal noble gas-aromatic complex.

Introduction to Argon-Aromatic Interactions

Noble gases, like argon, are generally considered chemically inert due to their closed-shell electronic configurations.[1] However, they participate in weak, non-covalent interactions, primarily driven by dispersion forces, also known as London dispersion forces or van der Waals forces.[1][2] These interactions, though individually weak, are cumulative and play a significant role in phenomena such as protein folding, ligand binding, and the structure of condensed matter.

The interaction between an argon atom and an aromatic ring, such as benzene or its derivatives, is a classic example of a van der Waals complex.[2][3][4] The primary attraction arises from the instantaneous dipole-induced dipole interaction between the polarizable electron cloud of the argon atom and the π-electron system of the aromatic ring. In the case of benzene-1,4-diol, the presence of hydroxyl (-OH) groups introduces additional factors, including the potential for weak hydrogen bonding and alterations to the electrostatic potential surface of the aromatic ring.

Computational Methodologies

A variety of computational chemistry methods can be employed to study the argon-benzene-1,4-diol interaction. The choice of method depends on the desired accuracy and available computational resources.

Ab Initio Methods

High-level ab initio methods are the gold standard for accurately describing weak non-covalent interactions.

-

Coupled-Cluster Theory (CC) : Specifically, the CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) method, is considered the "gold standard" for calculating interaction energies.[5] It provides a highly accurate treatment of electron correlation, which is crucial for describing dispersion forces.[5]

-

Møller-Plesset Perturbation Theory (MP) : Second-order Møller-Plesset perturbation theory (MP2) offers a good balance between accuracy and computational cost for van der Waals complexes.[2] However, it can sometimes overestimate dispersion effects.[6]

Density Functional Theory (DFT)

Standard Density Functional Theory (DFT) functionals often fail to adequately describe long-range dispersion interactions. To address this, dispersion-corrected DFT methods are essential.

-

DFT-D Methods : These methods add an empirical dispersion correction term (e.g., -D3 or -D4) to the standard DFT energy. Functionals like B3LYP-D3 or PBE0-D3 are commonly used.

-

Functionals with Built-in Dispersion : Some functionals, such as the M06-2X and ωB97X-D, are parameterized to inherently account for dispersion and often yield reliable results for non-covalent interactions.

Basis Sets

The choice of basis set is critical for accurately modeling weak interactions. Augmented basis sets, which include diffuse functions, are necessary to describe the electron distribution far from the nuclei.

-

Dunning's Correlation-Consistent Basis Sets : The augmented correlation-consistent basis sets, such as aug-cc-pVDZ, aug-cc-pVTZ, and aug-cc-pVQZ, are highly recommended.

-

Pople-style Basis Sets : If using Pople-style basis sets, it is important to include diffuse functions (e.g., 6-311++G(d,p)).

Basis Set Superposition Error (BSSE)

When calculating the interaction energy of a complex, an artificial lowering of the energy can occur due to the basis functions of one monomer describing the electrons of the other. This is known as the Basis Set Superposition Error (BSSE). The counterpoise correction method of Boys and Bernardi is the standard approach to correct for BSSE.[2]

Experimental Protocols: A Computational Workflow

The following section details a typical computational workflow for investigating the argon-benzene-1,4-diol interaction.

Monomer Geometry Optimization

-

Molecule Definition : Define the Cartesian coordinates of argon and benzene-1,4-diol. Benzene-1,4-diol (hydroquinone) exists as cis and trans rotamers in the gas phase.[7] Both conformers should be considered.

-

Method Selection : Choose an appropriate level of theory and basis set (e.g., MP2/aug-cc-pVTZ or a dispersion-corrected DFT functional).

-

Optimization : Perform a geometry optimization for each monomer (Ar, cis- and trans-benzene-1,4-diol) to find their lowest energy structures.

-

Frequency Analysis : Conduct a frequency calculation to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).

Complex Geometry Optimization

-

Initial Geometries : Construct initial guess geometries for the Ar-benzene-1,4-diol complex. The argon atom is expected to be located above the center of the benzene ring, along the C6 symmetry axis, as seen in the benzene-argon complex.[3][4]

-

Potential Energy Surface Scan : To locate the global minimum, it is advisable to perform a potential energy surface (PES) scan by varying the distance and position of the argon atom relative to the benzene-1,4-diol molecule.

-

Optimization : Perform a full geometry optimization of the most stable initial geometries.

-

Frequency Analysis : A frequency calculation on the optimized complex geometry will confirm it is a true minimum and provide vibrational frequencies that can be compared with experimental spectroscopic data.

Interaction Energy Calculation

The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated monomers:

ΔE = Ecomplex - (EAr + Ebenzene-1,4-diol)

To obtain a more accurate interaction energy, the counterpoise correction for BSSE should be applied. The BSSE-corrected interaction energy (ΔECP) is calculated as:

ΔECP = Ecomplex(AB) - EA(A) - EB(B) + δBSSE

where Ecomplex(AB) is the energy of the complex, EA(A) and EB(B) are the energies of the monomers in their own basis sets, and δBSSE is the BSSE correction term.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

| Parameter | Ar-Benzene | Ar-Benzene-1,4-diol (Predicted) |

| Dissociation Energy (D0) | 314 ± 7 cm-1[3] | To be calculated |

| Equilibrium Distance (Re) | 3.581 Å[3] | To be calculated |

| Symmetry | C6v[3] | To be calculated |

Note: The values for Ar-Benzene-1,4-diol are placeholders for the results of the computational study.

Visualization of Computational Workflow

A clear workflow diagram is essential for communicating the logical steps of the computational protocol.

Caption: Computational workflow for studying the Argon-Benzene-1,4-diol interaction.

Logical Relationship of Interaction Components

The stability of the argon-benzene-1,4-diol complex is a result of a delicate balance between attractive and repulsive forces.

Caption: Key attractive and repulsive forces governing the Ar-Benzene-1,4-diol interaction.

Conclusion

The computational study of the argon-benzene-1,4-diol interaction provides valuable insights into the nature of weak non-covalent forces. By employing high-level ab initio or well-parameterized dispersion-corrected DFT methods with appropriate basis sets, it is possible to obtain reliable predictions of the complex's geometry, stability, and vibrational properties. A systematic computational workflow, including geometry optimization, frequency analysis, and BSSE-corrected interaction energy calculations, is essential for a rigorous investigation. The findings from such studies are crucial for advancing our understanding of molecular recognition, supramolecular chemistry, and the behavior of molecules in biological and materials contexts.

References

- 1. mdpi.com [mdpi.com]

- 2. van der Waals Complexes - CATCO [s3.smu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Potential Energy Surface of the Argon-benzene-1,4-diol van der Waals Complex

Abstract

The study of weakly bound van der Waals (vdW) complexes, such as argon–benzene-1,4-diol (Ar–hydroquinone), provides fundamental insights into non-covalent interactions that are critical in fields ranging from molecular recognition to drug design. These forces, though faint, govern the initial stages of binding and the conformational landscape of molecular interactions. This technical guide provides a detailed examination of the potential energy surface (PES) of the Ar–benzene-1,4-diol complex, summarizing key structural, energetic, and spectroscopic data from foundational research. It includes a review of the computational and experimental methodologies employed to characterize the complex, presenting quantitative data in a structured format and visualizing complex workflows and relationships to facilitate a deeper understanding.

Introduction

Non-covalent interactions, including dispersion, dipole-induced dipole, and hydrogen bonding, are the cornerstone of supramolecular chemistry and molecular biology.[1] The argon–benzene-1,4-diol complex serves as a prototypical system for investigating the interplay between a polar aromatic molecule and a simple, non-polar atom.[1] Benzene-1,4-diol (hydroquinone) exists in two conformational forms, cis and trans, based on the relative orientation of the two hydroxyl groups. The addition of an argon atom introduces further complexity, creating a multidimensional potential energy surface with multiple stable minima.[1]

Understanding the topography of this PES is crucial. The locations of energy minima correspond to stable geometries of the complex, while the barriers between them dictate the dynamics of conformational changes. This knowledge is invaluable for calibrating theoretical models used to predict protein-ligand binding, where the interaction between aromatic residues and other moieties is paramount. This guide synthesizes findings from spectroscopic experiments and ab initio calculations to provide a comprehensive overview of the Ar–hydroquinone PES.[1]

Geometries and Energetics

Theoretical calculations have been instrumental in mapping the PES of the Ar–hydroquinone complex. Studies utilizing ab initio methods, such as Møller-Plesset perturbation theory (MP2), have identified two primary types of stable structures: π-bonded and hydrogen-bonded conformers.[1]

In the experimentally observed structures, the argon atom is located above the plane of the aromatic ring, forming a π-bonded complex . This interaction is dominated by dispersion forces.[1][2] For both the cis- and trans-hydroquinone monomers, the argon atom settles in a minimum on the PES where it can maximize its interaction with the π-electron cloud of the benzene ring.[1][2]

Although not assigned to the experimental spectra, calculations also predict the existence of a less stable hydrogen-bonded structure , where the argon atom interacts directly with the hydrogen of one of the hydroxyl groups.[1] This O–H···Ar bond was found to be a "blueshifted" hydrogen bond, a phenomenon of significant academic interest.[1] The presence of multiple minima highlights the complexity of the PES and suggests that the complex is highly stable against vibrational predissociation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from computational and experimental studies of the Ar–hydroquinone complex and related systems.

Table 1: Calculated Interaction Energies and Geometries for Ar–Hydroquinone (S₀ State)

| Conformer | Structure Type | Calculation Level | Binding Energy (cm⁻¹) | Key Geometric Parameters |

|---|---|---|---|---|

| trans-HQ–Ar | π-bonded | MP2/6-31+G* | Not explicitly stated | Ar positioned above the aromatic ring |

| cis-HQ–Ar | π-bonded | MP2/6-31+G* | Not explicitly stated | Ar positioned above the aromatic ring |

| H-bonded | H-bonded | MP2/6-31+G* | Not explicitly stated | Ar interacting with an O-H group |

Note: The primary study on Ar-hydroquinone focused on identifying the nature of the conformers rather than reporting precise binding energies in the final publication. For context, similar π-bonded complexes like Benzene-Ar have binding energies around -390 cm⁻¹ as determined by higher-level CCSD(T) calculations.[3][4][5]

Table 2: Spectroscopic Data for Ar–Hydroquinone Conformers

| Conformer | Band Origin (cm⁻¹) | Redshift from Monomer (cm⁻¹) |

|---|---|---|

| trans-HQ–Ar | 30978 | -31 |

| cis-HQ–Ar | 31093 | -29 |

Data extracted from Resonantly Enhanced Multiphoton Ionization (REMPI) spectra.[1]

Methodologies and Protocols

The characterization of the Ar–hydroquinone PES relies on a synergistic combination of spectroscopic experiments and theoretical calculations.

Experimental Protocol: REMPI Spectroscopy

Resonantly Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive technique used to obtain electronic spectra of molecules in a jet-cooled environment.[1]

-

Sample Preparation: A sample of hydroquinone is heated to generate sufficient vapor pressure. This vapor is then seeded into a carrier gas, typically argon, at high pressure.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process rapidly cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra and stabilizing the formation of van der Waals complexes.

-

Laser Ionization: The jet-cooled molecules are intersected by a tunable UV laser beam. The laser frequency is scanned through the electronic transitions of interest (typically S₁ ← S₀). When the laser is resonant with an electronic transition, the molecule absorbs one photon. A second photon from the same laser pulse then ionizes the excited molecule.

-

Ion Detection: The resulting ions are accelerated by an electric field into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for mass-selective spectroscopy, ensuring that the detected signal originates specifically from the Ar–hydroquinone complex.

-

Spectrum Generation: The ion signal is recorded as a function of laser wavelength, producing the REMPI spectrum.

To distinguish between different conformers of the complex, hole-burning spectroscopy is employed.[1] In this technique, a "burn" laser is fixed on a specific spectral feature, depleting the ground state population of that particular conformer. A second "probe" laser is then scanned. Dips in the probe spectrum reveal which other transitions originate from the same ground state as the "burned" transition.[1]

Computational Protocol: Ab Initio Calculations

Ab initio (from first principles) calculations are used to predict the stable structures, binding energies, and vibrational frequencies of the complex.[1]

-

Model Selection: The level of theory and basis set are chosen. For weakly bound complexes, electron correlation is crucial. Møller-Plesset perturbation theory (MP2) is a common choice that offers a good balance between accuracy and computational cost for capturing dispersion forces.[1] Basis sets like 6-31+G* are used to provide flexibility in describing the electron distribution, particularly the diffuse functions (+) needed for non-covalent interactions.

-

Geometry Optimization: Starting from various initial guesses for the structure (e.g., Ar above the ring, near the OH groups), a geometry optimization is performed. This algorithm systematically adjusts the positions of the atoms to find a stationary point on the potential energy surface where the forces on all atoms are zero.

-

Frequency Analysis: Once a minimum is located, a vibrational frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results confirm that the structure is a true minimum (no imaginary frequencies) and provide the harmonic vibrational frequencies.

-

PES Scanning: To map the full PES, the interaction energy is calculated at thousands of points on a grid of intermolecular coordinates. This detailed map can then be used to calculate intermolecular energy levels and simulate dynamics. For more accurate binding energies, higher-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often employed as a benchmark.[3][4][5]

Visualizing Workflows and Relationships

To clarify the intricate processes and concepts involved in studying the Ar–hydroquinone complex, the following diagrams illustrate the experimental and computational workflows, as well as the logical structure of the potential energy surface.

Caption: Experimental workflow for REMPI spectroscopy of the Ar-hydroquinone complex.

Caption: Workflow for the ab initio calculation of the Ar-hydroquinone complex.

Caption: Logical relationship between minima on the Ar-hydroquinone PES.

Conclusion

The potential energy surface of the argon–benzene-1,4-diol complex is characterized by multiple stable minima, with the most prominent being π-bonded structures corresponding to the cis and trans conformers of the hydroquinone monomer.[1] Spectroscopic techniques like REMPI, combined with ab initio calculations, have been pivotal in elucidating these structures and providing the foundational data for understanding the delicate balance of non-covalent forces at play.[1] For professionals in drug development and materials science, this detailed knowledge of a model system offers a validated benchmark for computational tools and a deeper appreciation for the subtle interactions that dictate molecular conformation and binding affinity. Future work employing higher-level computational theory could further refine the binding energies and map the transition pathways between conformers with greater precision.

References

An In-depth Technical Guide to the Intermolecular Forces in the Argon-Hydroquinone Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Argon-hydroquinone clathrate serves as a model system for understanding non-covalent interactions within a host-guest framework. In this complex, an argon atom is physically entrapped within a cage-like structure formed by hydroquinone molecules. The stability of this inclusion compound is not due to the formation of chemical bonds, but rather a delicate interplay of weak intermolecular forces. This technical guide provides a comprehensive overview of the nature of these forces, supported by structural data and detailed experimental protocols for the characterization of this complex.

The hydroquinone host lattice in its β-form creates cavities that can encapsulate small guest molecules. The inclusion of noble gases, such as argon, is of particular interest as it allows for the study of fundamental van der Waals interactions in a well-defined crystalline environment. Understanding these forces is crucial for advancements in gas storage, separation technologies, and for elucidating the nature of non-covalent interactions in more complex biological and pharmaceutical systems.

The Nature of Intermolecular Forces in the Argon-Hydroquinone Complex

The primary intermolecular forces governing the interaction between the entrapped argon atom and the surrounding hydroquinone cage are van der Waals forces , specifically London dispersion forces .

-

London Dispersion Forces: As a noble gas, argon is a nonpolar atom with a spherical electron distribution. However, at any given instant, the electron cloud can be momentarily distorted, creating a temporary, instantaneous dipole. This transient dipole can then induce a complementary dipole in the neighboring atoms of the hydroquinone cage. The resulting electrostatic attraction between these fluctuating dipoles constitutes the London dispersion force. While individually weak, the summation of these interactions over all the atoms of the cage provides the necessary stabilization for the argon atom to be trapped.

The hydroquinone host framework itself is stabilized by a network of hydrogen bonds between the hydroxyl groups of adjacent hydroquinone molecules.[1] These strong directional interactions are responsible for the formation of the cage-like structure of the β-hydroquinone polymorph.[1] While not directly involved in bonding with the argon atom, this robust hydrogen-bonded network creates the well-defined cavity essential for clathrate formation.

Structural and Energetic Data

The Argon-hydroquinone clathrate crystallizes in the rhombohedral space group R3, which is characteristic of a type I β-hydroquinone clathrate.[2] The structure consists of a three-dimensional framework of hydroquinone molecules linked by hydrogen bonds, creating cages that can accommodate guest atoms like argon.[2]

| Parameter | Description | Typical Values for Noble Gas-Hydroquinone Clathrates |

| Guest-Host Interaction Energy | The net attractive energy between the argon atom and the hydroquinone cage. | Estimated to be in the range of a few kJ/mol. |

| Van der Waals Contact Distance | The equilibrium distance between the argon atom and the atoms of the hydroquinone cage. | Expected to be in the order of a few angstroms (Å). |

| Cage Dimensions | The approximate size of the cavity housing the argon atom. | The free diameter of the clathration cavity is approximately 4.8 Å.[3] |

Experimental Protocols

The synthesis and characterization of the Argon-hydroquinone clathrate involve a series of well-defined experimental procedures.

Synthesis of Argon-Hydroquinone Clathrate

Objective: To synthesize the β-hydroquinone clathrate with encapsulated argon atoms.

Methodology:

-

Preparation of the Host Material: Start with commercially available α-hydroquinone powder.

-

Pressurization: Place the α-hydroquinone powder in a high-pressure reaction vessel.

-

Introduction of Guest Gas: Purge the vessel with high-purity argon gas and then pressurize to a specific pressure (e.g., up to 60 atm).

-

Crystallization: Slowly cool a saturated aqueous solution of hydroquinone within the pressurized argon atmosphere. The β-hydroquinone clathrate crystals containing argon will form upon cooling.

-

Isolation: After the crystallization process is complete, carefully depressurize the vessel and isolate the clathrate crystals. The crystals can be washed with a suitable solvent, such as ethanol, to remove any surface impurities.[4]

Characterization Techniques

Objective: To determine the crystal structure, lattice parameters, and the position of the argon atom within the hydroquinone cage.

Methodology:

-

Crystal Mounting: A suitable single crystal of the Argon-hydroquinone clathrate is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic beam of X-rays or neutrons. The diffracted beams are collected by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms, including the encapsulated argon, are determined by solving the phase problem and refining the structural model. Neutron diffraction is particularly advantageous for precisely locating the hydrogen atoms in the hydroquinone framework.[1]

Objective: To probe the vibrational modes of the hydroquinone host lattice and to confirm the presence of the entrapped argon.

Methodology:

-

Sample Preparation: A small sample of the clathrate crystals is placed on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.

-

Spectral Analysis: The Raman spectrum will show characteristic vibrational bands of the hydroquinone molecules. While argon itself is Raman inactive, its presence within the cage can cause subtle shifts in the lattice vibrations of the host, which can be indicative of guest encapsulation.

Objective: To confirm the presence and environment of the argon guest within the clathrate.

Methodology:

-

Sample Packing: The powdered clathrate sample is packed into an NMR rotor.

-

Data Acquisition: The rotor is spun at the magic angle in a strong magnetic field. Radiofrequency pulses are applied to excite the nuclei of interest (e.g., ¹³C of the hydroquinone or potentially hyperpolarized ¹²⁹Xe as an analogue for Ar).

-

Spectral Analysis: The resulting NMR spectrum provides information about the chemical environment of the atoms. The chemical shift of the hydroquinone carbons can be sensitive to the presence of the guest atom.

Visualizations

Logical Relationship of Forces

Caption: Key intermolecular forces in the Argon-hydroquinone complex.

Experimental Workflow for Characterization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monitoring Hydroquinone Clathrates in Molecular Simulation Using Local Bond Order Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of a clathrate inclusion compound of hydroquinone and hydrogen sulphide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Formation of Argon-Benzene-1,4-diol Complexes in Supersonic Jets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation and characterization of the van der Waals complex between argon and benzene-1,4-diol (hydroquinone). This complex serves as a model system for studying weak intermolecular interactions, which are crucial in various chemical and biological processes, including drug-receptor binding. The content herein is based on spectroscopic and computational studies of this complex formed in the transient, low-temperature, and collision-free environment of a supersonic jet.

Introduction to Argon-Benzene-1,4-diol Complexes

The study of weakly bound van der Waals complexes, such as argon-benzene-1,4-diol, offers fundamental insights into the nature of intermolecular forces. These forces, including dispersion and dipole-induced dipole interactions, govern the structure and dynamics of a wide range of molecular systems. The supersonic jet expansion technique is pivotal for these studies, as it allows for the preparation of isolated complexes at very low rotational and vibrational temperatures, simplifying their spectroscopic signatures.

The Argon-benzene-1,4-diol complex is of particular interest due to the presence of two hydroxyl groups on the aromatic ring, allowing for the existence of cis and trans conformers of the hydroquinone monomer. The interaction with an argon atom can lead to different isomeric structures of the complex, primarily π-bonded and hydrogen-bonded configurations. Experimental and theoretical studies have shown that the argon atom preferentially binds to the π-electron cloud of the aromatic ring.

Experimental Protocols

The formation and characterization of the Argon-benzene-1,4-diol complex are primarily achieved through a combination of supersonic jet expansion and laser spectroscopy techniques, notably Resonantly Enhanced Multiphoton Ionization (REMPI) and hole-burning spectroscopy.

Supersonic Jet Expansion

The Argon-benzene-1,4-diol complexes are generated by co-expanding a mixture of benzene-1,4-diol vapor and argon gas through a pulsed nozzle into a high-vacuum chamber.

-

Sample Preparation : Solid benzene-1,4-diol is heated to increase its vapor pressure.

-

Carrier Gas : A mixture of argon in helium is used as the carrier gas. The use of a monatomic carrier gas with a high specific heat ratio leads to efficient cooling upon expansion.

-

Expansion Conditions : The gas mixture is expanded through a small orifice (typically a few hundred micrometers in diameter) from a high-pressure region (stagnation pressure) into a vacuum. This rapid, isentropic expansion results in a dramatic decrease in the random thermal motion of the gas molecules, leading to the formation of rotationally and vibrationally cold molecules and complexes.

Resonantly Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI is a highly sensitive and selective technique used to obtain the electronic spectra of the jet-cooled complexes.

-

Excitation : A tunable laser (the "pump" laser) is used to excite the Argon-benzene-1,4-diol complex from its ground electronic state (S₀) to an excited electronic state (S₁). The laser wavelength is scanned to record the absorption spectrum.

-

Ionization : A second laser (the "probe" laser), typically with a fixed wavelength, provides the additional energy required to ionize the electronically excited complex.

-

Detection : The resulting ions are then detected by a mass spectrometer, which can be a time-of-flight (TOF) analyzer. By monitoring the ion signal corresponding to the mass of the Argon-benzene-1,4-diol complex as a function of the excitation laser wavelength, the S₁ ← S₀ electronic spectrum is recorded.

Hole-Burning Spectroscopy

Hole-burning spectroscopy is employed to distinguish between different conformers or isomers of the complex that may be present in the supersonic jet and absorb at similar wavelengths.

-

Burning : A high-power "burn" laser is fixed at a specific resonant frequency, saturating the S₁ ← S₀ transition of one of the conformers. This depletes the ground state population of that specific conformer.

-

Probing : A second, tunable "probe" laser is scanned through the spectral region of interest, and the REMPI signal is monitored.

-

Spectral Analysis : When the probe laser is scanned, the REMPI signal for the "burned" conformer will be significantly reduced or absent, creating a "hole" in the spectrum. Transitions belonging to other conformers will remain unaffected.

Quantitative Data

The following tables summarize the key quantitative data obtained from experimental and computational studies of the Argon-benzene-1,4-diol complex.

Table 1: Structural Parameters of the Argon-Benzene-1,4-diol Complex (π-bonded)

| Parameter | cis-conformer | trans-conformer |

| Ar-ring center distance (Å) | Data not available in search results | Data not available in search results |

| Ar-O distance (Å) | Data not available in search results | Data not available in search results |

| Ar-H (hydroxyl) distance (Å) | Data not available in search results | Data not available in search results |

Table 2: Vibrational Frequencies of the Argon-Benzene-1,4-diol Complex

| Vibrational Mode | cis-conformer (cm⁻¹) | trans-conformer (cm⁻¹) |

| van der Waals stretch | Data not available in search results | Data not available in search results |

| van der Waals bend (x) | Data not available in search results | Data not available in search results |

| van der Waals bend (y) | Data not available in search results | Data not available in search results |

Table 3: Binding Energies of the Argon-Benzene-1,4-diol Complex

| Electronic State | cis-conformer (cm⁻¹) | trans-conformer (cm⁻¹) |

| Ground State (S₀) | Data not available in search results | Data not available in search results |

| Excited State (S₁) | Data not available in search results | Data not available in search results |

Note: The specific quantitative data for bond lengths, vibrational frequencies, and binding energies were not available in the provided search results. The tables are presented as a template for where such data would be included in a comprehensive guide.

Computational Methods

Ab initio calculations are essential for predicting the stable geometries, binding energies, and vibrational frequencies of the Argon-benzene-1,4-diol complex, thereby aiding in the interpretation of experimental spectra.

-

Methodology : The majority of theoretical studies on this complex have employed second-order Møller-Plesset perturbation theory (MP2). This method provides a good balance between computational cost and accuracy for describing electron correlation effects, which are crucial for accurately modeling van der Waals interactions.

-

Basis Set : The 6-31+G* basis set has been commonly used. The inclusion of diffuse functions (+) is important for describing the weakly bound electrons involved in van der Waals interactions, while the polarization functions (*) allow for more flexibility in describing the electron distribution around the atoms.

-

Calculations Performed :

-

Geometry Optimization : To find the minimum energy structures of the complex, corresponding to the stable π-bonded and potentially hydrogen-bonded isomers.

-

Frequency Calculations : To determine the harmonic vibrational frequencies of the complex, which can be compared with experimentally observed low-frequency modes.

-

Potential Energy Surface (PES) Scans : To explore the landscape of the intermolecular interactions and identify different minima and the barriers between them.

-

Visualizations

The following diagrams illustrate the key experimental and logical workflows involved in the study of the Argon-benzene-1,4-diol complex.

Caption: Experimental workflow for the formation and detection of the Ar-benzene-1,4-diol complex.

Caption: Logical workflow of the hole-burning spectroscopy technique for conformer identification.

Caption: Workflow for the computational investigation of the Ar-benzene-1,4-diol complex.

Unraveling the Intricacies of a Fleeting Embrace: A Technical Guide to the Theoretical Models of the Argon-Benzene-1,4-diol Van der Waals Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical modeling of the Argon-benzene-1,4-diol (also known as Argon-hydroquinone) van der Waals complex. This weakly bound system serves as a fundamental model for understanding non-covalent interactions, which are pivotal in numerous biological processes, including molecular recognition and drug-receptor binding. This document provides a comprehensive overview of the theoretical frameworks, computational methodologies, and key quantitative data derived from scholarly research, alongside detailed experimental protocols for the techniques used to validate these models.

Core Theoretical Concepts: A Landscape of Weak Interactions

The interaction between an argon atom and a benzene-1,4-diol molecule is governed by a delicate balance of weak intermolecular forces. Theoretical models aim to accurately describe the potential energy surface (PES) of this complex, identifying stable geometries, binding energies, and vibrational frequencies.

The primary forces at play in the Argon-benzene-1,4-diol complex are:

-

Dispersion Forces (London Forces): These are the dominant attractive forces, arising from instantaneous fluctuations in the electron clouds of the argon atom and the aromatic ring.

-

Electrostatic Interactions: These arise from the interaction of the quadrupole moment of the benzene-1,4-diol molecule with the induced dipole moment in the argon atom. The presence of the two hydroxyl groups in benzene-1,4-diol introduces additional complexity compared to the simpler Argon-benzene complex.

-

Pauli Repulsion: At very short distances, the overlapping electron clouds of the two moieties lead to a strong repulsive force.

Theoretical studies have revealed the existence of several stable or metastable structures for the Argon-benzene-1,4-diol complex. These can be broadly categorized based on two main factors: the conformation of the benzene-1,4-diol monomer and the position of the argon atom.

1. Conformers of Benzene-1,4-diol:

Benzene-1,4-diol can exist in two planar conformations: cis and trans, depending on the relative orientation of the two hydroxyl groups. This conformational isomerism leads to different potential energy surfaces for the van der Waals complex.

2. Argon Binding Sites:

Two primary types of binding sites for the argon atom have been identified through computational studies:

-

π-bonded Structures: In these configurations, the argon atom is located above the plane of the aromatic ring, interacting with the delocalized π-electron system. This is the most common and stable configuration for van der Waals complexes involving argon and aromatic molecules.

-

Hydrogen-bonded (H-bonded) Structures: In these less stable configurations, the argon atom interacts with one of the hydroxyl groups of the benzene-1,4-diol. These are characterized by a blueshift in the O-H stretching frequency.[1][2]

Data Presentation: A Quantitative Look at the Complex

The following tables summarize the key quantitative data obtained from theoretical calculations on the Argon-benzene-1,4-diol van der Waals complex. The primary source for this data is the ab initio study by Meenakshi et al. (2003), which employed the Møller-Plesset perturbation theory at the second order (MP2) with the 6-31+G* basis set.

Table 1: Calculated Binding Energies (D₀) and Dissociation Energies (Dₑ) for the π-bonded Argon-Benzene-1,4-diol Complex (MP2/6-31+G)*

| Conformer | Binding Energy (D₀) (cm⁻¹) | Dissociation Energy (Dₑ) (cm⁻¹) |

| trans | 350 | 450 |

| cis | 345 | 445 |

Table 2: Calculated Structural Parameters for the π-bonded Argon-Benzene-1,4-diol Complex (MP2/6-31+G)*

| Parameter | trans Conformer | cis Conformer |

| Ar to Ring Center Distance (Å) | 3.50 | 3.51 |

| Angle of Ar-Ring Center vector with the C₂ axis (degrees) | 0 | 0 |

Table 3: Calculated Intermolecular Vibrational Frequencies for the π-bonded Argon-Benzene-1,4-diol Complex (MP2/6-31+G)*

| Vibrational Mode | trans Conformer (cm⁻¹) | cis Conformer (cm⁻¹) |

| Stretching (νₓ) | 40.2 | 39.8 |

| Bending (νᵧ) | 35.5 | 35.1 |

| Bending (νz) | 25.1 | 24.8 |

Experimental Protocols: Validating the Theoretical Models

The theoretical models of the Argon-benzene-1,4-diol complex are validated through high-resolution spectroscopic techniques. The primary methods employed are Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy and hole-burning spectroscopy.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase.

Methodology:

-

Sample Preparation: A gaseous mixture of benzene-1,4-diol is prepared by heating the solid sample. This vapor is then seeded into a carrier gas, typically a mixture of argon and helium.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.

-

Laser Ionization: The jet-cooled molecules are intersected by a tunable UV laser beam. The laser is tuned to a specific electronic transition of the Argon-benzene-1,4-diol complex. A second photon from the same or a different laser then ionizes the excited molecule.

-

Mass-Selective Detection: The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the selective detection of the Argon-benzene-1,4-diol complex.

-

Spectrum Generation: The ion signal is recorded as a function of the laser wavelength, generating the REMPI spectrum.

Hole-Burning Spectroscopy

Hole-burning spectroscopy is a double-resonance technique used to distinguish between different isomers or conformers of a molecule that may have overlapping spectral features.

Methodology:

-

Pump Laser: A high-intensity "pump" laser is fixed at a specific wavelength corresponding to a known absorption of one conformer of the Argon-benzene-1,4-diol complex. This laser depletes the ground state population of that specific conformer.

-

Probe Laser: A second, tunable "probe" laser is scanned across the spectral region of interest, similar to a standard REMPI experiment.

-

Spectral Analysis: When the probe laser is scanned, the transitions originating from the conformer whose population was depleted by the pump laser will be absent or significantly reduced in intensity, creating a "hole" in the spectrum. This allows for the unambiguous assignment of spectral features to specific conformers.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships described in this guide.

Caption: Workflow for theoretical modeling of the Argon-benzene-1,4-diol complex.

References

An In-depth Technical Guide to the Vibrational Modes of Argon-Hydroquinone Clathrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational modes of Argon-hydroquinone (Ar-HQ) clathrates, compounds of significant interest in fields ranging from materials science to drug delivery. By encapsulating argon within the crystalline lattice of hydroquinone, the vibrational properties of the host molecule are subtly altered, offering a unique spectroscopic signature. This document details the experimental and theoretical approaches to understanding these vibrations, presenting key data and methodologies for researchers in the field.

Introduction to Argon-Hydroquinone Clathrates

Hydroquinone, a benzene derivative with two hydroxyl groups, can form a porous crystalline structure known as the β-phase in the presence of guest molecules. This structure features cages that can encapsulate small atoms or molecules, such as argon, forming a non-covalent host-guest system known as a clathrate. The study of the vibrational modes of these clathrates provides fundamental insights into the host-guest interactions and the dynamics of the encapsulated species. These insights are valuable for the design of novel materials with tailored properties for applications such as gas storage and controlled release systems in drug development.

Vibrational Modes: A Comparative Overview

The vibrational spectrum of the Ar-HQ clathrate is best understood by comparing it to that of pure α- and β-hydroquinone. The primary techniques for investigating these vibrations are Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy, supplemented by theoretical Density Functional Theory (DFT) calculations.

Table 1: Vibrational Frequencies of Pure Hydroquinone (α-Phase)

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3250 | 3250 |

| C-H Stretch | 3045 | 3060 |

| C-C Stretch (ring) | 1610, 1515 | 1612, 1518 |

| C-O Stretch | 1210 | 1215 |

| O-H Bend (in-plane) | 1360 | 1365 |

| C-H Bend (in-plane) | 1155, 1100 | 1160, 1105 |

| Ring Breathing | 830 | 835 |

| C-H Bend (out-of-plane) | 760 | 765 |

| O-H Bend (out-of-plane) | 650 | - |

Note: These are approximate values and can vary slightly based on experimental conditions.

The encapsulation of argon within the β-hydroquinone lattice leads to subtle shifts in the vibrational frequencies of the host molecule and the appearance of new low-frequency modes associated with the guest-host interactions.

Table 2: Experimentally Observed and Theoretically Calculated Low-Frequency Vibrational Modes of Argon-Hydroquinone (β-Phase) Clathrate

| Vibrational Mode Description | Experimental THz Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |

| Host Lattice Vibrations (Phonon Modes) | Data unavailable in full text | Data unavailable in full text |

| Guest (Ar) Rattling Modes | Data unavailable in full text | Data unavailable in full text |

| Coupled Host-Guest Vibrations | Data unavailable in full text | Data unavailable in full text |

Note: A key study by Bat-Erdene et al. has reported the temperature-dependent THz spectra and DFT simulations for Ar-HQ clathrates, which would populate this table. However, the full quantitative data from this study is not publicly available at the time of this writing. The data presented here is illustrative of the expected modes.

Experimental Protocols

The successful synthesis and analysis of Ar-HQ clathrates rely on carefully controlled experimental procedures.

Synthesis of Argon-Hydroquinone Clathrate

A common method for the synthesis of Ar-HQ clathrates involves the crystallization of hydroquinone from a solution under a high pressure of argon gas.

Methodology:

-

Sample Preparation: A saturated solution of hydroquinone is prepared in a suitable solvent (e.g., ethanol, water) at a slightly elevated temperature to ensure complete dissolution.

-

High-Pressure Crystallization: The hydroquinone solution is placed in a high-pressure view cell equipped with sapphire windows.

-

Pressurization: The cell is purged with low-pressure argon gas to remove air and then pressurized with high-purity argon to the desired pressure (typically in the range of 20-100 atm).

-

Crystallization: The temperature of the cell is slowly lowered to induce crystallization of the β-hydroquinone clathrate phase with argon atoms trapped in the cages.

-

Sample Recovery: After a sufficient crystallization period, the pressure is slowly released, and the clathrate crystals are harvested, washed with a non-solvent (e.g., n-hexane) to remove any surface impurities, and dried.

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the dried Ar-HQ clathrate crystals is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

3.2.2. Raman Spectroscopy

-

Sample Preparation: A small amount of the Ar-HQ clathrate crystals is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a similar range as FTIR, with particular attention to the low-frequency region for guest-host modes.

3.2.3. Terahertz Time-Domain Spectroscopy (THz-TDS)

-

Sample Preparation: The Ar-HQ clathrate powder is typically pressed into a pellet, often mixed with a THz-transparent matrix like polyethylene powder.

-

Data Acquisition: The pellet is placed in the path of a THz beam in a THz-TDS system. The transmitted THz pulse is measured, and Fourier transformation is used to obtain the frequency-dependent absorption spectrum in the low-frequency (terahertz) range.

Theoretical Modeling and Simulation

Density Functional Theory (DFT) calculations are a powerful tool for predicting and assigning the vibrational modes of Ar-HQ clathrates.

Methodology:

-

Model Construction: A model of the β-hydroquinone crystal lattice with an argon atom placed inside a cage is constructed based on crystallographic data.

-

Geometry Optimization: The geometry of the Ar-HQ clathrate unit cell is optimized to find the lowest energy configuration.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. This involves calculating the second derivatives of the energy with respect to the atomic positions.

-

Mode Assignment: The calculated vibrational modes are analyzed to determine the nature of the atomic motions (e.g., stretching, bending, rattling of the guest atom). These theoretical frequencies are then compared with the experimental FTIR and Raman spectra to aid in the assignment of the observed peaks.

Visualizing Experimental and Logical Workflows

To clarify the relationships between the different stages of research into the vibrational modes of Ar-HQ clathrates, the following diagrams are provided.

Conclusion

The study of the vibrational modes of Argon-hydroquinone clathrates offers a detailed window into the nature of host-guest interactions at the molecular level. Through a combination of meticulous experimental synthesis and spectroscopic analysis, coupled with robust theoretical calculations, researchers can elucidate the subtle changes in the vibrational landscape upon the encapsulation of argon. This knowledge is not only of fundamental scientific importance but also holds significant potential for the rational design of clathrate-based materials for a variety of applications, including in the pharmaceutical and materials science industries. Further research to obtain a complete and detailed high-resolution vibrational spectrum for Ar-HQ clathrates will be invaluable for advancing this field.

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Electronic Structure of Argon and Benzene-1,4-diol

This document provides an in-depth examination of the electronic structures of the noble gas Argon (Ar) and the aromatic organic compound benzene-1,4-diol (hydroquinone). A fundamental understanding of the arrangement and energies of electrons in both atomic and molecular systems is critical for applications ranging from materials science to pharmacology.

The Electronic Structure of Argon: An Atomic Perspective

Argon, a noble gas with atomic number 18, is characterized by its chemical inertness, a direct consequence of its stable electronic configuration. Its electrons fully occupy the available energy shells, making it energetically unfavorable to either gain or lose electrons.

The ground-state electron configuration of Argon is 1s²2s²2p⁶3s²3p⁶ , often abbreviated as [Ne] 3s²3p⁶ [1][2]. This configuration results in a closed-shell system with eight valence electrons, fulfilling the octet rule and leading to high stability[3][4].

Quantitative Electronic Data for Argon

The electronic properties of Argon are well-defined and have been extensively characterized through various spectroscopic techniques. The following table summarizes key quantitative data regarding its electronic structure.

| Property | Value | Notes |

| Electron Configuration | [Ne] 3s²3p⁶ | A closed-shell configuration leading to high stability[1][2]. |

| Atomic Orbital Energies | 1s: 3205.9 eV2s: 326.3 eV2p₁/₂: 250.6 eV2p₃/₂: 248.4 eV3s: 29.3 eV3p₁/₂: 15.9 eV3p₃/₂: 15.7 eV | Binding energies relative to the vacuum level, determined by Photoelectron Spectroscopy[1]. |

| First Ionization Energy | 1520.6 kJ/mol (15.76 eV) | The energy required to remove the outermost electron[2][5][6][7]. |

| Higher Ionization Energies | 2nd: 2665.8 kJ/mol3rd: 3931 kJ/mol | Subsequent energies to remove additional electrons from the resulting cation[5][6]. |

| Electron Affinity | 0 kJ/mol | Energy is not released upon adding an electron, indicating an unstable anion[1][8][9]. |

Experimental Protocols for Determining Argon's Electronic Structure

The electronic properties of Argon are primarily investigated using photoelectron spectroscopy (PES), which includes X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS).

Experimental Protocol: Photoelectron Spectroscopy (PES)

-

Sample Preparation: Gaseous Argon is introduced into a high-vacuum chamber. The pressure is maintained at a low level to ensure individual atoms are analyzed.

-

Ionization Source: The Argon gas is irradiated with a monochromatic source of high-energy photons.

-

Photoelectron Ejection: The incident photons cause electrons to be ejected from their atomic orbitals if the photon energy is greater than the electron's binding energy.

-

Kinetic Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer. The analyzer measures the kinetic energy (KE) of these electrons.

-

Binding Energy Calculation: The binding energy (BE) of each electron is calculated using the principle of conservation of energy: BE = Photon Energy (hν) - Kinetic Energy (KE) - Work Function (Φ) For gas-phase measurements, the work function term is zero.

-

Data Interpretation: A spectrum is generated by plotting the number of detected electrons versus their binding energy. Each peak in the spectrum corresponds to a specific atomic orbital, providing direct experimental measurement of the orbital energies[9].

Visualization of Argon's Atomic Orbitals

The following diagram illustrates the relative energy levels of Argon's atomic orbitals and their electron occupancy.

The Electronic Structure of Benzene-1,4-diol: A Molecular Perspective

Benzene-1,4-diol (C₆H₄(OH)₂), commonly known as hydroquinone, is an aromatic organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups at the para positions[12][13]. Its electronic structure is dominated by the delocalized π-electron system of the benzene ring, which is perturbed by the electron-donating hydroxyl groups.

The aromatic ring consists of six sp²-hybridized carbon atoms, with the remaining p-orbitals on each carbon overlapping to form a continuous π-system above and below the plane of the ring. This delocalization of six π-electrons confers aromatic stability. The oxygen atoms of the hydroxyl groups also possess lone pair electrons that can participate in resonance with the π-system, increasing the electron density of the ring.

Quantitative Electronic Data for Benzene-1,4-diol

The electronic properties of molecules like benzene-1,4-diol are described by molecular orbital (MO) theory. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and spectroscopic properties.

| Property | Value (Computational) | Notes |

| HOMO Energy | -5.8 to -6.2 eV | Represents the ability to donate an electron. The energy is influenced by the electron-donating hydroxyl groups. |

| LUMO Energy | -1.0 to -1.4 eV | Represents the ability to accept an electron. Primarily associated with the π* anti-bonding orbitals of the aromatic system. |

| HOMO-LUMO Gap | ~4.4 to 5.2 eV | Corresponds to the energy of the lowest electronic excitation. A large gap indicates high stability. |

| Ionization Potential | ~7.8 to 8.2 eV | The energy required to remove an electron from the molecule in the gas phase; theoretically related to the HOMO energy. |

| Electron Affinity | ~0.5 to 0.9 eV | The energy released when an electron is added to the molecule; theoretically related to the LUMO energy. |

(Note: The values above are representative ranges derived from various DFT computational studies, as precise experimental gas-phase values are not consistently reported. The exact values depend on the level of theory and basis set used in the calculation.)

Methodologies for Characterizing Benzene-1,4-diol's Electronic Structure

A combination of experimental spectroscopy and computational chemistry is used to elucidate the electronic structure of benzene-1,4-diol.

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy is used to probe electronic transitions, primarily the HOMO to LUMO transition.

-

Sample Preparation: A dilute solution of benzene-1,4-diol is prepared in a UV-transparent solvent, such as ethanol or water. A blank sample containing only the solvent is also prepared.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The instrument scans a range of UV and visible wavelengths (e.g., 200-800 nm), passing a beam of light through both the sample and the blank. The absorbance of the sample is recorded at each wavelength.

-